molecular formula C14H12N2O B11883276 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one CAS No. 39585-65-4

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one

Katalognummer: B11883276
CAS-Nummer: 39585-65-4
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: GIILRFOFEZTAPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is a heterocyclic compound that belongs to the class of naphthyridines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions such as heating or using catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Wirkmechanismus

The mechanism of action of 3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The pathways involved could be related to its ability to inhibit or activate certain biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,7-Naphthyridine: A simpler analog with similar core structure.

    3-Phenyl-2,7-naphthyridine: Lacks the dihydro component but shares the phenyl and naphthyridine moieties.

Uniqueness

3-Phenyl-3,4-dihydro-2,7-naphthyridin-1(2h)-one is unique due to its specific substitution pattern and the presence of the dihydro moiety, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

39585-65-4

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

3-phenyl-3,4-dihydro-2H-2,7-naphthyridin-1-one

InChI

InChI=1S/C14H12N2O/c17-14-12-9-15-7-6-11(12)8-13(16-14)10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,16,17)

InChI-Schlüssel

GIILRFOFEZTAPQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(NC(=O)C2=C1C=CN=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.